2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalate derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with similar structural features.
2-Oxa-6-azaspiro[3.5]nonane oxalate: A related compound with a different ring structure.
Uniqueness
2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17N3O4 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methyl-2,5,8-triazaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/C7H15N3.C2H2O4/c1-10-5-7(6-10)4-8-2-3-9-7;3-1(4)2(5)6/h8-9H,2-6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
YPZIUMZIEQNUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CNCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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